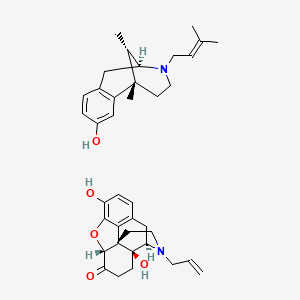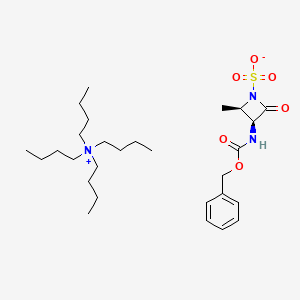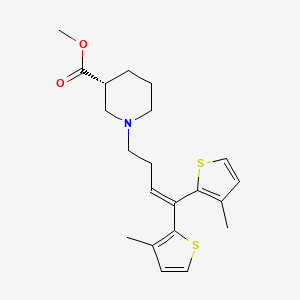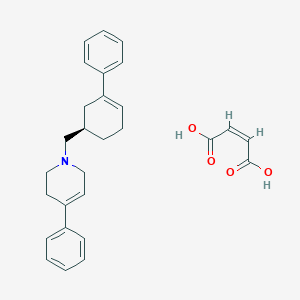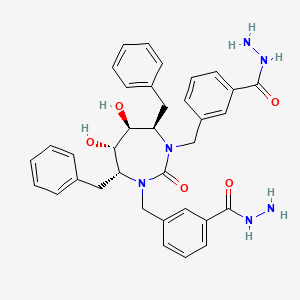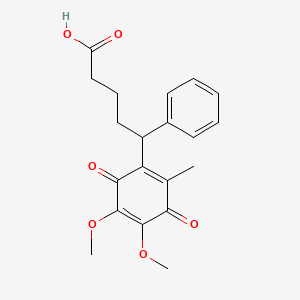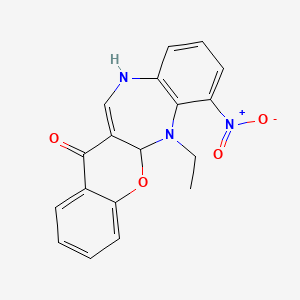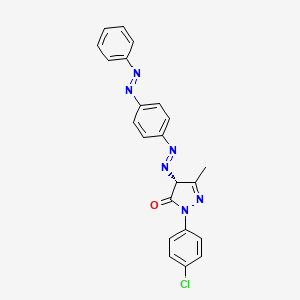
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(4-Chlorophenyl)-5-oxo-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole.
Reduction: Formation of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylamino)phenyl)amino)pyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes and pigments due to its azo groups.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and azo groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(methylazo)phenyl)azo)pyrazole: Contains a methylazo group instead of a phenylazo group, leading to different chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
72152-86-4 |
|---|---|
Fórmula molecular |
C22H17ClN6O |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(4R)-2-(4-chlorophenyl)-5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H17ClN6O/c1-15-21(22(30)29(28-15)20-13-7-16(23)8-14-20)27-26-19-11-9-18(10-12-19)25-24-17-5-3-2-4-6-17/h2-14,21H,1H3/t21-/m1/s1 |
Clave InChI |
JVKRPQWOPQVKGV-OAQYLSRUSA-N |
SMILES isomérico |
CC1=NN(C(=O)[C@@H]1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


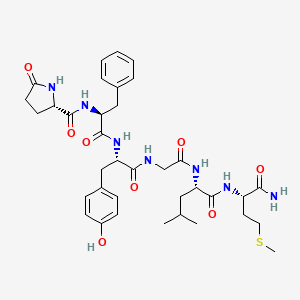
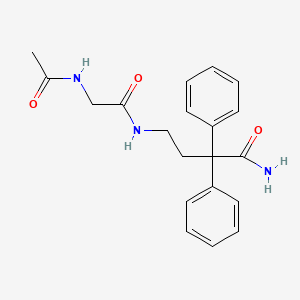

![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

